2-Pentenoic acid, 5-(2-(bis(4-chlorophenyl)methoxy)cyclohexyl)-, methyl ester, (1alpha(E),2beta)-
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Overview
Description
2-Pentenoic acid, 5-(2-(bis(4-chlorophenyl)methoxy)cyclohexyl)-, methyl ester, (1alpha(E),2beta)- is a complex organic compound with the molecular formula C25H28Cl2O3 and a molecular weight of 447.3940 . This compound is characterized by the presence of a pentenoic acid moiety, a bis(4-chlorophenyl)methoxy group, and a cyclohexyl ring, making it a unique and interesting subject for chemical research.
Preparation Methods
The synthesis of 2-Pentenoic acid, 5-(2-(bis(4-chlorophenyl)methoxy)cyclohexyl)-, methyl ester, (1alpha(E),2beta)- involves several steps. The synthetic route typically starts with the preparation of the pentenoic acid derivative, followed by the introduction of the bis(4-chlorophenyl)methoxy group and the cyclohexyl ring. The final step involves esterification to form the methyl ester. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
2-Pentenoic acid, 5-(2-(bis(4-chlorophenyl)methoxy)cyclohexyl)-, methyl ester, (1alpha(E),2beta)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Its unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pentenoic acid, 5-(2-(bis(4-chlorophenyl)methoxy)cyclohexyl)-, methyl ester, (1alpha(E),2beta)- involves interactions with specific molecular targets and pathways. The bis(4-chlorophenyl)methoxy group is known to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The cyclohexyl ring provides structural stability and influences the compound’s overall reactivity .
Comparison with Similar Compounds
Similar compounds include other pentenoic acid derivatives and bis(4-chlorophenyl)methoxy-containing compounds. Compared to these, 2-Pentenoic acid, 5-(2-(bis(4-chlorophenyl)methoxy)cyclohexyl)-, methyl ester, (1alpha(E),2beta)- stands out due to its unique combination of functional groups and structural features. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
101976-94-7 |
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Molecular Formula |
C25H28Cl2O3 |
Molecular Weight |
447.4 g/mol |
IUPAC Name |
methyl (E)-5-[(1S,2R)-2-[bis(4-chlorophenyl)methoxy]cyclohexyl]pent-2-enoate |
InChI |
InChI=1S/C25H28Cl2O3/c1-29-24(28)9-5-3-7-18-6-2-4-8-23(18)30-25(19-10-14-21(26)15-11-19)20-12-16-22(27)17-13-20/h5,9-18,23,25H,2-4,6-8H2,1H3/b9-5+/t18-,23+/m0/s1 |
InChI Key |
GQOMWWXTYFTASA-NMZWHVSPSA-N |
Isomeric SMILES |
COC(=O)/C=C/CC[C@@H]1CCCC[C@H]1OC(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC(=O)C=CCCC1CCCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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